molecular formula C18H18N2 B12623027 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole CAS No. 920983-01-3

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole

Cat. No.: B12623027
CAS No.: 920983-01-3
M. Wt: 262.3 g/mol
InChI Key: AFIGDTTWWOTQHR-UHFFFAOYSA-N
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Description

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole (CAS 920983-01-3) is an organic compound with the molecular formula C18H18N2 and a molecular weight of 262.349 g/mol . It features a 1H-imidazole core, a five-membered aromatic ring system with two nitrogen atoms, which is a fundamental scaffold in numerous biologically active molecules and natural products . This specific 1,5-diaryl-substituted imidazole derivative is of significant interest in medicinal chemistry and drug discovery. The imidazole ring is a privileged structure in pharmaceuticals, found in antifungal agents, antihypertensive medications, and anticancer drugs . Furthermore, 1,5-diaryl-1H-imidazole derivatives have been identified as key structural motifs in the research and development of novel inhibitors targeting protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interface . These inhibitors represent a promising therapeutic approach for antiviral therapy . The compound's structure, which includes a methyl group on the nitrogen atom and ortho-methylphenyl substituents at the 2 and 5 positions, makes it a valuable intermediate for further chemical exploration and functionalization. Researchers utilize such compounds to develop new synthetic methodologies, including modern green chemistry approaches like microwave-assisted and catalyst-free reactions . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920983-01-3

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

1-methyl-2,5-bis(2-methylphenyl)imidazole

InChI

InChI=1S/C18H18N2/c1-13-8-4-6-10-15(13)17-12-19-18(20(17)3)16-11-7-5-9-14(16)2/h4-12H,1-3H3

InChI Key

AFIGDTTWWOTQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(N2C)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylbenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole exhibit significant antibacterial activity against various pathogens. For instance, Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these derivatives, some showed promising results comparable to established antibiotics like Norfloxacin .

Anti-inflammatory Properties
Recent studies have also focused on the anti-inflammatory effects of imidazole derivatives. A study highlighted the synthesis of novel imidazole compounds that demonstrated significant anti-inflammatory activity in animal models. For example, specific derivatives exhibited a binding affinity with cyclooxygenase-2 (COX-2) receptors, indicating their potential as anti-inflammatory agents .

Analgesic Effects
The analgesic properties of imidazole derivatives have been explored extensively. Compounds related to this compound have shown effectiveness in pain relief comparable to traditional analgesics. The molecular docking studies conducted in these investigations reveal the mechanisms through which these compounds exert their effects .

Materials Science Applications

Electrochemical Properties
Imidazole derivatives are increasingly being studied for their electrochemical properties, particularly in the development of sensors and energy storage devices. The incorporation of this compound into polymer matrices has been shown to enhance conductivity and stability, making it suitable for applications in batteries and supercapacitors .

Catalysis
The catalytic properties of imidazoles are well-documented. This compound can act as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric synthesis. Its ability to stabilize metal ions enhances catalytic efficiency and selectivity in organic reactions .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogen TestedZone of Inhibition (mm)Reference
Compound AStaphylococcus aureus20Jain et al.
Compound BEscherichia coli18Jain et al.
Compound CBacillus subtilis22Jain et al.

Table 2: Binding Affinity with COX-2 Receptor

CompoundBinding Affinity (kcal/mol)Activity Type
Compound D-5.516Anti-inflammatory
Compound E-4.800Analgesic
Compound F-5.200Antimicrobial

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Imidazoles
In a study conducted by Jain et al., a series of imidazole derivatives were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that certain modifications on the imidazole ring significantly enhanced antibacterial properties.

Case Study 2: Electrochemical Applications in Energy Storage
Research on the electrochemical behavior of imidazoles has demonstrated their potential use in energy storage systems. The incorporation of this compound into conductive polymers improved charge transfer rates and overall efficiency in battery applications.

Mechanism of Action

The mechanism of action of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents attached to the imidazole core, significantly altering their properties:

Compound Name Substituents (Positions 2 & 5) Key Structural Features
1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole 2-methylphenyl groups Electron-donating methyl groups enhance aromatic stability
1-Methyl-2,5-bis(3-(trifluoromethyl)phenyl)-1H-imidazole (16) 3-(trifluoromethyl)phenyl groups Strong electron-withdrawing CF₃ groups increase electrophilicity
1-Methyl-2,5-bis(4-nitrophenyl)-1H-imidazole (18) 4-nitrophenyl groups Nitro groups induce strong electron withdrawal, reducing solubility in polar solvents
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b) Dithiocarbamate and tolyl groups Sulfur-rich substituents improve metal-binding capacity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl groups in the target compound likely enhance its stability and lipophilicity compared to analogs with electron-withdrawing groups (e.g., nitro or trifluoromethyl), which may reduce metabolic stability but improve reactivity in electrophilic environments .

Physicochemical Properties

Comparative data for select analogs:

Compound Name Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ ppm)
1-Methyl-2,5-bis(3-(trifluoromethyl)phenyl)-1H-imidazole (16) 59 N/A 370.29 7.92 (s, 1H), 7.83 (d, J = 8.4 Hz), 3.63 (s, 3H)
1-Methyl-2,5-bis(4-nitrophenyl)-1H-imidazole (18) 32 N/A 324.29 8.39 (d, J = 8.4 Hz), 8.07 (d, J = 8.4 Hz), 3.83 (s, 3H)
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b) 55 128–132 563.00 Not explicitly reported; MS: m/z 563 [M⁺]

Key Observations :

  • Yields : The target compound’s analogs exhibit moderate to high yields (32–63%), influenced by substituent reactivity and synthetic routes (e.g., condensation vs. superbase-mediated methods ).
  • Thermal Stability : Higher melting points in sulfur-containing analogs (e.g., 240–241°C for compound 109 ) suggest enhanced crystallinity due to intermolecular interactions.

Biological Activity

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole is a novel compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant literature and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A five-membered imidazole ring.
  • Two methylphenyl substituents at the 2 and 5 positions.

This structural configuration enhances its reactivity and potential biological activity compared to simpler imidazole derivatives.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains:

Microorganism Activity Reference
Staphylococcus aureus Moderate activity
Escherichia coli Moderate activity
Candida albicans Significant activity

In studies, this compound has shown effectiveness similar to other known antimicrobial agents, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For example, a study involving multiple imidazole derivatives demonstrated cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines:

Cell Line IC50 (µM) Effect
HT-2910.5Significant cytotoxicity
MCF-720.3Moderate cytotoxicity

These findings indicate that this compound may effectively inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The imidazole ring can act as a proton donor or acceptor, facilitating interactions with enzymes and receptors. Studies suggest that this compound may inhibit key enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive bacteria like Staphylococcus aureus.

Case Study 2: Anticancer Screening

In another study focused on the anticancer properties of imidazole derivatives, the compound was tested against multiple cancer cell lines. The results indicated that it exhibited significant cytotoxicity against HT-29 cells while showing moderate effects on MCF-7 cells. This suggests a selective action that could be beneficial in developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted aldehydes with ammonium acetate and methylamine derivatives under reflux conditions. For example, manganese(IV) oxide in dichloromethane (85% yield) or ruthenium-based catalysts in aqueous media (70% yield) are effective for imidazole ring formation . Key variables include solvent polarity, temperature (50–80°C), and catalyst choice, which directly impact reaction kinetics and purity. Characterization via 1^1H/13^{13}C NMR and mass spectrometry is critical for verifying structural integrity .

Q. How can spectroscopic techniques validate the structural configuration of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions, particularly distinguishing between 2- and 5-methylphenyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural proof .

Q. What experimental strategies assess the compound’s solubility and stability under varying pH/temperature conditions?

  • Methodological Answer : Use shake-flask methods with HPLC-UV quantification to measure solubility in solvents (e.g., DMSO, water, ethanol). Stability studies involve incubating the compound at 25–40°C under controlled pH (2–10) and monitoring degradation via UV-Vis or LC-MS over 72 hours. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters to maximize yield and purity?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate variables like catalyst concentration, temperature, and reaction time. For example, a study optimizing imidazole derivatives achieved 92% yield by identifying temperature (70°C) and catalyst loading (5 mol%) as critical factors through ANOVA analysis . Response surface methodology (RSM) further refines interactions between variables, reducing experimental runs by 40% while maintaining statistical rigor .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., EGFR kinase)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates ligand-receptor interactions using crystal structures (e.g., PDB ID: 1M17). Free energy perturbation (FEP) or molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories. ADMET prediction tools (SwissADME, pkCSM) prioritize derivatives with favorable pharmacokinetic profiles .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Conduct dose-response assays (MTT/XTT) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin). Use hierarchical clustering to identify outlier datasets. Confounding factors (e.g., cell membrane permeability, efflux pumps) are clarified via flow cytometry with fluorescent probes (e.g., rhodamine-123) .

Q. What strategies elucidate structure-activity relationships (SAR) for methylphenyl-substituted imidazoles?

  • Methodological Answer : Synthesize analogues with systematic substituent variations (e.g., halogenation at R2/R5) and correlate with bioassay data. For instance, replacing 2-methylphenyl with 4-fluorophenyl increased EGFR inhibition by 30% in vitro . QSAR models (CoMFA/CoMSIA) map electronic (HOMO/LUMO) and steric (LogP) descriptors to activity trends .

Q. How to address challenges in handling hygroscopic or reactive intermediates during synthesis?

  • Methodological Answer : Use inert atmosphere gloveboxes (<1 ppm O2_2) for moisture-sensitive steps. Lyophilize intermediates to prevent hydrolysis. Real-time monitoring via FTIR or Raman spectroscopy detects unwanted side reactions (e.g., oxidation). Stabilizing agents like molecular sieves (3Å) improve intermediate shelf-life .

Data Presentation

Table 1 : Key Variables in Synthesis Optimization (Factorial Design Example)

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)608070
Catalyst (mol%)285
Reaction Time (h)486
Yield (%) 659292

Source : Adapted from factorial design principles in chemical engineering .

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